7,7,8a-trimethyl-1-{[6-(thiophen-2-yl)pyridazin-3-yl]amino}-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
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Overview
Description
7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE is a complex heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate is then subjected to further reactions to introduce the imidazo[1,2-c]pyrimidin-2-one moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridazinyl and thiophenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene nucleus, such as Tipepidine and Tioconazole.
Pyridazine Derivatives: Compounds with a pyridazine ring, known for their diverse biological activities.
Uniqueness
What sets 7,7,8A-TRIMETHYL-5-SULFANYLIDENE-1-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]AMINO}-OCTAHYDROIMIDAZO[1,2-C]PYRIMIDIN-2-ONE apart is its unique combination of sulfur and nitrogen atoms within a complex heterocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N6OS2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7,7,8a-trimethyl-5-sulfanylidene-1-[(6-thiophen-2-ylpyridazin-3-yl)amino]-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C17H20N6OS2/c1-16(2)10-17(3)22(15(25)18-16)9-14(24)23(17)21-13-7-6-11(19-20-13)12-5-4-8-26-12/h4-8H,9-10H2,1-3H3,(H,18,25)(H,20,21) |
InChI Key |
UCDBIRPPVKTHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(N(CC(=O)N2NC3=NN=C(C=C3)C4=CC=CS4)C(=S)N1)C)C |
Origin of Product |
United States |
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